Ethychlozate

描述

属性

IUPAC Name |

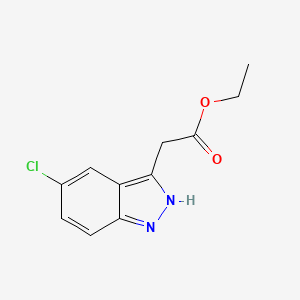

ethyl 2-(5-chloro-2H-indazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPZEHFBLBYFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181939 | |

| Record name | Ethyl 5-chloro-1H-indazole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27512-72-7, 948551-57-3 | |

| Record name | Ethychlozate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27512-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2H-indazole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948551-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethychlozate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027512727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-chloro-1H-indazole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-acetic acid, 5-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYCHLOZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT5JH0420U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethychlozate's Mechanism of Action in Citrus Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate is a plant growth regulator utilized in citriculture to manage fruit load and enhance fruit quality. Its application provides a valuable tool for growers to optimize yield and improve the marketability of citrus fruits. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on citrus fruit, with a focus on its auxin-like activity and its role in stimulating ethylene production. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and plant science.

Core Mechanism of Action

This compound's primary mechanism of action is centered around its auxin-like properties and its ability to induce the biosynthesis of ethylene, a key plant hormone in fruit ripening and abscission. It is absorbed by the leaves and stems and translocates to other parts of the plant, including the root system[1]. In the plant, this compound is metabolized to 5-chloro-1H-indazole-3-acetic acid, a compound with auxin activity.

Auxin-Like Activity

At varying concentrations, this compound exhibits a dual effect characteristic of auxins:

-

Low Concentrations: Promotes root activity, leading to enhanced water and mineral nutrient absorption. This contributes to improved overall fruit quality.

-

High Concentrations: Can inhibit the transport of endogenous auxin, a mechanism that plays a role in controlling vegetative growth and promoting the allocation of resources to the fruit.

Stimulation of Ethylene Production

A critical aspect of this compound's function is its capacity to stimulate the production of endogenous ethylene[1]. This induced ethylene synthesis is instrumental in initiating the formation of an abscission layer at the base of young fruitlets, leading to fruit thinning. Ethylene is a well-established regulator of gene expression, and its increased presence triggers a cascade of downstream events that influence fruit development, ripening, and detachment.

Quantitative Effects on Citrus Fruit Quality

The application of this compound leads to measurable changes in the internal quality parameters of citrus fruit. These changes are primarily linked to an increase in soluble solids (sugars) and a decrease in acidity, resulting in a higher and more palatable sugar-to-acid ratio.

Table 1: Effect of this compound on Sugar Constituents of Satsuma Mandarin Fruit [2]

| Treatment | Fructose ( g/100 ml) | Glucose ( g/100 ml) | Sucrose ( g/100 ml) | Total Sugar ( g/100 ml) |

| Control | 2.22 | 1.38 | 5.19 | 8.80 |

| This compound | 2.38 | 1.42 | 4.58 | 8.38 |

Table 2: General Effects of this compound on Citrus Fruit Quality

| Citrus Variety | Parameter | Effect | Reference |

| Satsuma Mandarin | Soluble Solids (Brix) | Increase of approximately 1 degree | [3] |

| Satsuma Mandarin | Coloring | Initiated one week earlier | [3] |

Signaling Pathways and Molecular Interactions

The physiological responses induced by this compound are underpinned by complex signaling pathways involving auxin and ethylene. The interplay between these two phytohormones is crucial in orchestrating the desired outcomes of fruit thinning and quality improvement.

This compound-Induced Signaling Cascade

The application of this compound initiates a signaling cascade that integrates both auxin and ethylene pathways. Its auxin-like activity can influence the expression of auxin-responsive genes, while the stimulation of ethylene production activates the ethylene signaling pathway.

Crosstalk between Auxin and Ethylene Pathways

The interaction between auxin and ethylene is a well-established phenomenon in plant biology. Auxin can promote ethylene biosynthesis by inducing the expression of ACC synthase (ACS), a key enzyme in the ethylene production pathway. This compound, with its auxin-like properties, likely leverages this crosstalk to enhance ethylene levels in citrus fruit tissues.

Experimental Protocols

Field Trial for Efficacy Evaluation

This protocol outlines a general procedure for a field trial to assess the efficacy of this compound on citrus fruit thinning and quality.

Experimental Design:

-

Treatments:

-

Control (water spray)

-

This compound at various concentrations (e.g., 50, 100, 150 ppm)

-

-

Replication: Randomized complete block design with a minimum of four replications per treatment. Each replicate consists of a single tree.

-

Application: Foliar spray applied to the point of runoff when young fruitlets are between 8-12 mm in diameter.

Data Collection:

-

Fruit Drop: Monitor and record the number of fruit drops at regular intervals after application.

-

Fruit Quality Analysis (at harvest):

-

Fruit weight and diameter

-

Peel color (using a chromameter)

-

Juice content

-

Total Soluble Solids (TSS)

-

Titratable Acidity (TA)

-

Measurement of Total Soluble Solids (TSS)

-

Extract juice from a representative sample of citrus fruit.

-

Calibrate a digital refractometer with distilled water.

-

Place a few drops of the juice onto the prism of the refractometer.

-

Record the reading in degrees Brix (°Bx).

Measurement of Titratable Acidity (TA)

-

Pipette a known volume (e.g., 10 mL) of citrus juice into a beaker.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the juice with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 N) until a faint pink color persists.

-

Record the volume of NaOH used.

-

Calculate the titratable acidity, typically expressed as a percentage of citric acid.

Analysis of this compound Residues

A common method for the determination of pesticide residues in citrus fruits is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS method):

-

Homogenize a representative sample of the citrus fruit.

-

Weigh a subsample (e.g., 10 g) into a centrifuge tube.

-

Add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl).

-

Shake vigorously and centrifuge.

-

Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).

-

Centrifuge and filter the extract before LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Gene Expression Regulation

This compound-induced ethylene production triggers changes in the expression of genes involved in abscission and ripening. Studies on ethylene-induced abscission in citrus have shown differential expression of numerous genes in the abscission zone.

Key gene families affected include:

-

Cell Wall Modifying Enzymes: Genes encoding enzymes like polygalacturonase and cellulase, which are involved in the breakdown of the cell wall during abscission and softening, are often upregulated by ethylene.

-

Transcription Factors: Ethylene-responsive transcription factors (ERFs) are activated and play a crucial role in regulating the expression of downstream target genes.

-

Hormone Biosynthesis and Signaling: Genes involved in the biosynthesis and signaling of other hormones, such as auxin and abscisic acid, can also be modulated, highlighting the complex hormonal crosstalk.

Further research is needed to specifically elucidate the direct impact of this compound on the expression profiles of these genes in citrus fruit tissues.

Conclusion

The mechanism of action of this compound in citrus fruit is a multifaceted process primarily driven by its auxin-like activity and its ability to stimulate ethylene biosynthesis. This leads to the induction of fruit abscission, which is beneficial for thinning, and modulates ripening processes to improve fruit quality, notably by increasing the sugar-to-acid ratio. A thorough understanding of the underlying physiological and molecular mechanisms, as detailed in this guide, is essential for the strategic and effective use of this plant growth regulator in citrus production and for the development of new, targeted approaches in crop science.

References

Ethychlozate: An In-depth Technical Guide to a Synthetic Auxin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethychlozate (ethyl 5-chloro-1H-indazole-3-acetate) is a synthetic plant growth regulator with auxin-like activity. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action as a synthetic auxin analog, physiological effects on plants, and its agricultural applications. The document summarizes available data, outlines relevant experimental protocols for assessing its biological activity, and presents visual representations of the core signaling pathways involved in its function. While specific quantitative data for this compound's interaction with auxin receptors is limited in publicly accessible literature, this guide contextualizes its role within the broader understanding of synthetic auxins and their physiological impacts.

Introduction

This compound is a member of the indazole class of chemical compounds and is recognized for its auxin-like properties.[1] It is primarily utilized in agriculture as a plant growth regulator. Its main applications include thinning of young fruit and enhancing the quality and coloration of citrus fruits, particularly satsuma mandarins.[2] It has also been shown to have positive effects on other crops like watermelon, grapes, and apples.[3][4] this compound is noted to have distinct physiological activities compared to other synthetic auxins like naphthylacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[3] A key characteristic of this compound is its rapid translocation to the root system, where it promotes root activity, leading to improved nutrient and water absorption, which in turn enhances fruit quality.

Chemical and Physical Properties

This compound is chemically identified as ethyl 5-chloro-1H-indazole-3-acetate. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 27512-72-7 | |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | |

| Molecular Weight | 238.67 g/mol | |

| Appearance | White solid | |

| Melting Point | 77°C | |

| Boiling Point | 274°C at 760 mmHg | |

| Synonyms | Figaron, IZAA, J-455, Ethyl 5-chloro-3(1H)-indazolylacetate |

Mechanism of Action: A Synthetic Auxin Analog

The primary mode of action of this compound is mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA). Synthetic auxins, including this compound, initiate a signaling cascade by binding to auxin receptors, which are primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes that regulate various aspects of plant growth and development.

One of the key downstream effects of this compound's auxin-like activity is the stimulation of ethylene production. This is a common response to auxins and is particularly relevant to this compound's application in fruit thinning, as ethylene promotes the formation of the abscission layer in young fruit.

The Auxin Signaling Pathway

The canonical auxin signaling pathway, which this compound is presumed to activate, is a well-characterized process in plants.

Physiological Effects and Agricultural Applications

This compound exerts several notable physiological effects on plants, which are harnessed for various agricultural purposes.

| Physiological Effect | Agricultural Application | Crop Examples | Reference(s) |

| Fruit Thinning | Reduces the number of young fruits to increase the size and quality of the remaining fruits. | Citrus (Satsuma mandarin) | |

| Improved Fruit Quality | Enhances fruit color, sugar content, and overall quality. | Citrus, Watermelon | |

| Promotion of Root Activity | Stimulates root growth and enhances water and mineral absorption. | General | |

| Growth Regulation | Can inhibit vegetative growth, promoting a shift to reproductive growth. | Grapes |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are generalized protocols used to assess the auxin-like activity of chemical compounds.

Auxin Bioassay: Oat Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.

Auxin Receptor Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding affinity of a ligand (e.g., this compound) to a receptor (e.g., TIR1/AFB).

Quantification of Ethylene Production

Gas chromatography is a standard method for measuring ethylene production in plant tissues treated with auxin-like compounds.

Conclusion and Future Directions

This compound is an effective synthetic auxin analog with established applications in agriculture for improving crop yield and quality. Its mode of action is understood to be through the canonical auxin signaling pathway, leading to downstream physiological responses such as ethylene production. However, there is a notable lack of publicly available, in-depth research on the specific molecular interactions and quantitative physiological effects of this compound.

Future research should focus on:

-

Quantitative Receptor Binding Studies: Determining the binding affinities (Kd values) of this compound for different TIR1/AFB receptors to understand its receptor specificity.

-

Transcriptomic Analysis: Performing gene expression profiling to identify the full suite of genes regulated by this compound in various plant tissues.

-

Comparative Studies: Conducting direct comparative studies with other natural and synthetic auxins to elucidate the unique aspects of its physiological activity.

A deeper understanding of the molecular basis of this compound's action will not only optimize its current agricultural uses but also pave the way for the development of novel, more targeted plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. onesearch.sunyempire.edu [onesearch.sunyempire.edu]

- 3. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]

Ethychlozate's Role in Stimulating Ethylene Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethychlozate

This compound (ethyl 5-chloro-1H-indazole-3-acetate) is an indazole-based compound recognized for its auxin-like activity.[1] In horticultural applications, particularly for citrus fruits like the Satsuma mandarin, it is used for fruit thinning, promoting fruit color, and improving overall quality.[2][3] Its physiological effects are largely attributed to its ability to induce the production of endogenous ethylene, which in turn promotes the formation of an abscission layer in young fruit, leading to the thinning of excess fruitlets.[1]

Mechanism of Action: An Auxin-Ethylene Crosstalk

This compound's primary mechanism involves its auxin-like properties. Auxins are a class of plant hormones that, at high concentrations, are known to induce the biosynthesis of ethylene.[4] The application of this compound to plant tissues, such as leaves, leads to an increase in ethylene generation. This auxin-induced ethylene production is a well-established phenomenon in plant physiology.

The biochemical pathway for this process involves the upregulation of key enzymes in the ethylene biosynthesis pathway:

-

ACC Synthase (ACS): Auxins, including auxin-like compounds such as this compound, have been shown to induce the expression and activity of ACC synthase genes. ACS is the rate-limiting enzyme in ethylene biosynthesis, catalyzing the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).

-

ACC Oxidase (ACO): The final step in ethylene biosynthesis is the oxidation of ACC to ethylene, a reaction catalyzed by ACC oxidase. The increased availability of the substrate ACC, due to elevated ACS activity, leads to a surge in ethylene production.

Therefore, this compound acts as an external trigger that initiates a hormonal cascade, leveraging the plant's own ethylene production machinery to elicit desired physiological responses like fruit abscission.

The Ethylene Signaling Pathway

Once ethylene is produced in response to this compound, it initiates a well-defined signaling cascade within the plant cells. This pathway ultimately leads to changes in gene expression and the physiological responses associated with ethylene.

The core components of the ethylene signaling pathway are:

-

Ethylene Receptors (e.g., ETR1, ERS1): Located on the endoplasmic reticulum membrane, these receptors are negative regulators of the pathway. In the absence of ethylene, they are active and suppress downstream signaling.

-

CTR1 (Constitutive Triple Response 1): A protein kinase that is activated by the ethylene receptors in the absence of ethylene. CTR1, in turn, inactivates EIN2.

-

EIN2 (Ethylene Insensitive 2): A central positive regulator of the pathway. When CTR1 is active (no ethylene), EIN2 is inactive. The binding of ethylene to its receptors inactivates the receptors and CTR1, leading to the cleavage and translocation of the C-terminal end of EIN2 to the nucleus.

-

EIN3/EIL1 (Ethylene Insensitive 3/EIN3-like 1): These are transcription factors that are targeted for degradation in the absence of ethylene. The C-terminal portion of EIN2 stabilizes EIN3/EIL1 in the nucleus.

-

ERFs (Ethylene Response Factors): EIN3/EIL1 activate the transcription of a host of ERF genes, which are the downstream transcription factors that regulate the expression of ethylene-responsive genes, leading to physiological changes.

Quantitative Data on this compound's Effects

While direct, publicly available quantitative data on this compound-induced ethylene production is scarce, its practical application rates in agriculture provide insight into effective concentrations. The following table summarizes recommended application parameters for fruit thinning in citrus.

| Parameter | Value | Crop | Purpose | Source |

| Application Concentration | 100 - 200 ppm | Satsuma Mandarin | Fruit Thinning | |

| Application Timing | 40 - 50 days after full bloom | Satsuma Mandarin | Fruit Thinning |

It is important to note that the optimal concentration and timing can vary depending on the crop variety, environmental conditions, and desired physiological outcome.

Although specific data for this compound is lacking, studies on auxin-induced ethylene production in citrus fruitlets provide a general understanding of the expected temporal dynamics. For instance, after an initial lag phase, ethylene production typically increases, reaching a peak several hours to days after treatment, and then gradually declines.

Detailed Experimental Protocols

To facilitate further research into the quantitative effects of this compound on ethylene production, the following detailed experimental protocol is provided. This protocol is a synthesis of established methods for measuring ethylene evolution from plant tissues.

Objective

To quantify the time-course and dose-response of ethylene production in citrus fruitlets following treatment with this compound.

Materials

-

Citrus fruitlets of uniform size and developmental stage

-

This compound stock solution (e.g., 10,000 ppm in a suitable solvent)

-

Surfactant (e.g., Tween-20)

-

Distilled water

-

Glass vials or jars with airtight septa

-

Gas-tight syringes

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q)

-

Certified ethylene standard gas

-

Analytical balance

Experimental Workflow Diagram

Procedure

-

Plant Material: Harvest citrus fruitlets at a consistent developmental stage (e.g., 40-50 days after full bloom). Select fruitlets that are uniform in size and free from any visible defects.

-

Preparation of Treatment Solutions: Prepare a series of this compound solutions at different concentrations (e.g., 0, 50, 100, 200, 400 ppm) by diluting the stock solution with distilled water. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to each solution to ensure uniform coverage. The 0 ppm solution (surfactant in water) will serve as the control.

-

Treatment Application: Randomly assign fruitlets to each treatment group. Apply the solutions by either dipping the fruitlets for a set duration (e.g., 1 minute) or by spraying until runoff. Allow the fruitlets to air dry briefly.

-

Incubation: Place a known weight of fruitlets (e.g., 3-5 fruitlets) into airtight glass vials of a known volume. Seal the vials with septa. Incubate the vials at a constant temperature (e.g., 25°C) under controlled light conditions.

-

Headspace Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL gas sample from the headspace of each vial using a gas-tight syringe.

-

Gas Chromatography Analysis:

-

Instrument Setup:

-

Injector Temperature: 150°C

-

Oven Temperature: 80°C (isothermal)

-

Detector (FID) Temperature: 200°C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 30 mL/min)

-

Column: Packed column (e.g., 1.8 m x 3 mm stainless steel packed with Porapak Q, 80/100 mesh)

-

-

Injection: Manually inject the 1 mL headspace sample into the GC.

-

Calibration: Generate a standard curve by injecting known concentrations of the certified ethylene standard gas.

-

-

Data Analysis:

-

Identify and integrate the ethylene peak in the chromatograms.

-

Calculate the concentration of ethylene in the headspace using the standard curve.

-

Express ethylene production as a rate (e.g., nL g⁻¹ h⁻¹) by accounting for the headspace volume, fruitlet weight, and incubation time.

-

Plot ethylene production rates against this compound concentration to generate a dose-response curve.

-

Plot ethylene production rates over time for each concentration to generate time-course curves.

-

Conclusion

This compound serves as a potent modulator of plant physiology through its auxin-like activity, which stimulates the endogenous production of ethylene. This mechanism is central to its application in horticulture for practices such as fruit thinning. While a detailed quantitative understanding of the direct relationship between this compound application and ethylene evolution requires further targeted research, the established principles of auxin-ethylene crosstalk and the provided experimental framework offer a solid foundation for such investigations. The continued study of compounds like this compound will undoubtedly deepen our understanding of hormonal regulation in plants and may lead to the development of more refined tools for agricultural and biotechnological applications.

References

An In-depth Technical Guide to the Discovery and Development of Ethychlozate for Agriculture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethychlozate, a synthetic plant growth regulator, has emerged as a significant tool in modern agriculture, primarily for its efficacy in fruit thinning and improving fruit quality. Developed in Japan, this indazole derivative exhibits auxin-like activity, a key mechanism that underpins its agricultural applications. This technical guide provides a comprehensive overview of the discovery, development, and mode of action of this compound. It details its chemical synthesis, experimental protocols for its evaluation, and quantitative data from field applications. Furthermore, this guide elucidates the molecular signaling pathways influenced by this compound, offering insights for researchers and professionals in plant science and agrochemical development.

Introduction

This compound, chemically known as ethyl 5-chloro-1H-indazole-3-acetate, is a plant growth regulator with auxin-like properties.[1][2] It was developed by Nissan Chemical Industries in Japan and is used to enhance fruit quality and for fruit thinning in various crops, particularly citrus.[3] The compound's ability to induce ethylene production and promote root activity contributes to its desirable effects on fruit size, color, and sugar content.[3] This document serves as a technical resource, consolidating available scientific information on this compound's discovery, synthesis, mechanism of action, and agricultural applications.

Chemical Properties and Synthesis

Chemical Name: Ethyl 5-chloro-1H-indazole-3-acetate CAS Number: 27512-72-7 Molecular Formula: C₁₁H₁₁ClN₂O₂ Molecular Weight: 238.67 g/mol

Synthesis Protocol:

Step 1: Synthesis of 5-chloro-1H-indazole-3-carboxylic acid

One common method for synthesizing the indazole ring system is through the Jacobson indazole synthesis or similar cyclization reactions. A potential route starts from 5-chloro-N-acetylphenylhydrazine, which can be cyclized to form the indazole ring.[4] Alternatively, 5-chloroisatin can be converted to 5-chloroindazole-3-carboxylic acid through diazotization and reduction.

-

Method using 1H-indazole-3-carboxylic acid as a starting material: 1H-indazole-3-carboxylic acid is dissolved in anhydrous acetic acid. Phosphorus oxychloride dissolved in anhydrous acetic acid is added dropwise. The mixture is heated and refluxed for an extended period (e.g., 14 hours at 90°C). After cooling, the precipitated product, 5-chloro-1H-indazole-3-carboxylic acid, is collected by filtration and washed.

Step 2: Esterification to Ethyl 5-chloro-1H-indazole-3-acetate (this compound)

The synthesized 5-chloro-1H-indazole-3-carboxylic acid is then esterified to produce this compound.

-

Fischer Esterification: A solution of 5-chloro-1H-indazole-3-carboxylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for several hours. While this example uses methanol to produce the methyl ester, the same principle applies to using ethanol to produce the ethyl ester (this compound). The reaction mixture is then cooled and poured into water, causing the ester to precipitate. The crude product is collected by filtration and washed with water.

Purification:

The crude this compound can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a crystalline solid.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is its auxin-like activity. Auxins are a class of plant hormones that play a critical role in various growth and developmental processes. Synthetic auxins like this compound mimic the effects of the natural auxin, indole-3-acetic acid (IAA).

3.1. Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of an F-box protein (like TIR1/AFB) and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

3.2. This compound-Induced Ethylene Biosynthesis

A key aspect of this compound's action is the stimulation of ethylene production. This is a well-documented response to high concentrations of auxins. Ethylene biosynthesis in plants starts from the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and finally, ACC is oxidized to ethylene by ACC oxidase (ACO). Auxins are known to upregulate the expression of ACS genes, thereby increasing the rate of ethylene synthesis.

3.3. Crosstalk between Auxin and Ethylene Signaling

The interaction between auxin and ethylene signaling is complex and crucial for many developmental processes, including fruit abscission. Ethylene can enhance auxin biosynthesis and transport, creating a feedback loop. In the context of fruit thinning, the this compound-induced ethylene production leads to the formation of an abscission layer at the base of the pedicel of young, less developed fruits, causing them to drop.

Diagram of the Hypothesized Signaling Pathway:

Caption: Hypothesized signaling pathway of this compound in plants.

Experimental Protocols

4.1. Bioassay for Auxin-like Activity (Root Inhibition Test)

This bioassay is a common method to assess the auxin-like activity of a compound by measuring its inhibitory effect on root elongation at high concentrations.

-

Materials:

-

Test compound (this compound)

-

Seeds (e.g., rice, lettuce, or cress)

-

Petri dishes or test tubes

-

Filter paper or blotting paper

-

Distilled water

-

Growth chamber or incubator

-

-

Procedure:

-

Prepare a series of dilutions of this compound in distilled water (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control with only distilled water should be included.

-

Line petri dishes with filter paper and moisten with the respective test solutions.

-

Germinate seeds in the dark for 2-3 days until the radicle emerges.

-

Select seedlings with uniform radicle length and place them on the moistened filter paper in the petri dishes (e.g., 10 seedlings per dish).

-

Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

After the incubation period, measure the length of the primary root of each seedling.

-

Calculate the average root length for each concentration and the percentage of root growth inhibition compared to the control.

-

Plot a dose-response curve to determine the concentration at which this compound exhibits significant root growth inhibition, indicating its auxin-like activity.

-

4.2. Field Trial for Fruit Thinning Efficacy in Citrus

This protocol outlines a typical field experiment to evaluate the effectiveness of this compound for fruit thinning in citrus trees.

-

Experimental Design:

-

Select a uniform block of citrus trees of the same variety, age, and vigor.

-

Use a randomized complete block design with multiple replications (e.g., 4-5 blocks).

-

Each experimental unit should consist of a single tree, with buffer trees between treated trees to prevent spray drift.

-

-

Treatments:

-

Unsprayed control.

-

This compound applied at various concentrations (e.g., 50, 100, 150 ppm).

-

Application timing should be based on fruitlet diameter (e.g., 8-12 mm).

-

-

Application:

-

Apply treatments as a foliar spray to the point of runoff using a calibrated sprayer to ensure uniform coverage.

-

Record environmental conditions (temperature, humidity, wind speed) at the time of application.

-

-

Data Collection:

-

Fruit Set: Before application, tag several branches on each tree and count the initial number of fruitlets. After the natural "June drop" period, recount the number of remaining fruits on the tagged branches to determine the percentage of fruit set.

-

Fruit Drop: Collect and count all dropped fruitlets under each tree at regular intervals after application.

-

Fruit Size and Weight: At commercial maturity, harvest a random sample of fruits (e.g., 50-100 fruits) from each tree and measure their diameter and individual weight.

-

Yield: Record the total yield (kg) per tree at harvest.

-

Fruit Quality: Analyze a subsample of harvested fruit for quality parameters such as total soluble solids (TSS or °Brix), titratable acidity (TA), and juice content.

-

-

Statistical Analysis:

-

Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

-

Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

-

Diagram of a Typical Field Trial Workflow:

Caption: Workflow for a field trial evaluating this compound's fruit thinning efficacy.

4.3. Residue Analysis

A method for the analysis of this compound and its primary metabolite, 5-chloro-3(1H)-indazolylacetic acid (CIA), in fruits has been developed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Extraction: The fruit sample is homogenized with hydrochloric acid and acetone. The analytes are then extracted from the acetone extract using a mixture of diethyl ether and n-hexane.

-

Hydrolysis: The this compound (ester form) is hydrolyzed to its acid form (CIA) using a mixture of methanol and potassium hydroxide.

-

Cleanup: The extract is acidified and the CIA is extracted with a diethyl ether-n-hexane mixture. Further cleanup is performed on a silica gel column.

-

Determination: The concentration of CIA is determined by HPLC with UV detection or by LC/MS. The limit of detection can reach as low as 0.009 µg/g of this compound in the sample when using LC/MS.

Quantitative Data on Agricultural Applications

5.1. Fruit Thinning in Citrus

The application of synthetic auxins is a common practice for fruit thinning in citrus to increase the size and market value of the remaining fruit. The timing of application is critical; an application before the end of the natural fruit drop period can induce significant thinning through ethylene synthesis, while a later application may have a lesser effect on thinning but can still promote fruit growth.

| Crop | Application Timing (Fruit Diameter) | Concentration (ppm) | Effect on Fruit Set | Effect on Fruit Size | Reference |

| Kinnow Mandarin | Pea stage | 9 fruits/frame (manual thinning) | 44.56% thinning | Significant increase | |

| Loquat | End of full bloom | 30 - 60 (NAAm) | Achieved optimal fruit set | Improvement in quality |

Note: The data in the table are from studies on fruit thinning using various methods, including other auxins, and are presented here to provide context for the expected effects of an auxin-like compound such as this compound.

5.2. Improvement of Fruit Quality in Satsuma Mandarin

This compound application has been shown to improve the quality of Satsuma mandarin fruits. In one study, an early summer application of this compound on mature trees led to:

-

A decrease in the volumetric water content in the tree trunks, indicating a level of water stress.

-

Fruit coloring beginning one week earlier than in untreated trees.

-

An increase in the Brix (sugar content) by approximately one degree at harvest.

These effects suggest that this compound can be a valuable tool for enhancing fruit quality, potentially as an alternative to cultural practices like mulching to induce water stress.

Conclusion

This compound is a potent synthetic auxin that has proven to be a valuable plant growth regulator in agriculture. Its dual action of fruit thinning through ethylene induction and enhancement of fruit quality via its influence on plant physiology makes it a versatile tool for growers. The detailed understanding of its synthesis, mechanism of action, and the protocols for its evaluation provided in this guide are intended to support further research and development in the field of plant growth regulation. Future research could focus on optimizing application strategies for a wider range of crops and further elucidating the specific molecular interactions of this compound within the complex network of plant hormone signaling.

References

Initial Studies on Ethychlozate's Auxin-Like Activity: A Technical Whitepaper

Introduction

Ethychlozate, chemically known as 5-chloro-1H-indazole-3-acetic acid, ethyl ester, is a synthetic plant growth regulator. While it is recognized for its auxin-like activities, including fruit thinning and promoting maturation in various crops, a comprehensive review of its initial, foundational studies reveals a notable lack of detailed, publicly available quantitative data and specific experimental protocols. This technical whitepaper aims to provide an in-depth guide for researchers, scientists, and drug development professionals on the current understanding of this compound's auxin-like activity, drawing from available information and placing it within the broader context of auxin biology. Due to the limited specific data on this compound, this guide will also extrapolate potential mechanisms and experimental approaches based on the well-established knowledge of other synthetic auxins.

Overview of Auxin-Like Activity

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. Synthetic auxins are compounds that mimic the effects of the primary native auxin, indole-3-acetic acid (IAA). These effects include cell elongation, root initiation, and fruit development. Synthetic auxins, such as this compound, often exhibit greater stability and different physiological activities compared to IAA. For instance, this compound is noted to have different effects than other synthetic auxins like naphthylacetic acid and 2,4-D.

Bioassay experiments on rice have indicated that this compound can inhibit the elongation of seedling roots, a classic response to auxins at supraoptimal concentrations. This inhibitory effect is a common screening method for auxin-like compounds.

Postulated Mechanism of Action and Signaling Pathway

The primary auxin signaling pathway involves the following key components:

-

TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the auxin receptors.

-

Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are transcriptional repressors.

-

AUXIN RESPONSE FACTOR (ARF) proteins: These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARF transcription factors, allowing them to activate or repress the transcription of numerous downstream genes that orchestrate auxin-mediated physiological responses.

It is highly probable that this compound, as a synthetic auxin, interacts with the TIR1/AFB co-receptor complex to induce the degradation of Aux/IAA proteins, thereby initiating the downstream signaling cascade.

Figure 1. Postulated auxin signaling pathway for this compound.

Experimental Protocols for Characterizing Auxin-Like Activity

Detailed experimental protocols from initial studies on this compound are not publicly accessible. However, based on standard methodologies for evaluating auxin-like compounds, the following protocols can be proposed.

Rice Root Elongation Bioassay

This bioassay is a common and sensitive method to determine the auxin-like or inhibitory activity of a compound at different concentrations.

Objective: To quantify the effect of this compound on rice root elongation.

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. 'Nipponbare')

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Growth chamber with controlled temperature (e.g., 25°C) and light conditions (e.g., darkness)

-

Ruler or digital caliper

Methodology:

-

Seed Sterilization and Germination:

-

Surface sterilize rice seeds by immersing them in 70% ethanol for 1 minute, followed by a 15-minute soak in a 2% sodium hypochlorite solution.

-

Rinse the seeds thoroughly with sterile distilled water (3-5 times).

-

Place the sterilized seeds on moist filter paper in Petri dishes and allow them to germinate in the dark at 25°C for 48 hours.

-

-

Preparation of Test Solutions:

-

Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) by diluting the stock solution with sterile distilled water. Include a solvent control (containing the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water).

-

-

Treatment Application:

-

Select uniformly germinated seedlings with a root length of approximately 1-2 mm.

-

Line Petri dishes with two layers of filter paper and add 5 mL of the respective test solution to each dish.

-

Place 10-15 germinated seedlings in each Petri dish.

-

-

Incubation and Measurement:

-

Incubate the Petri dishes in a vertical position in the dark at 25°C for 72 hours.

-

After the incubation period, measure the length of the primary root of each seedling.

-

-

Data Analysis:

-

Calculate the average root length and standard deviation for each treatment group.

-

Express the results as a percentage of the control (water or solvent control).

-

Plot a dose-response curve to determine the concentration at which this compound inhibits root growth by 50% (IC50).

-

Figure 2. Experimental workflow for the rice root elongation bioassay.

Citrus Fruit Thinning Field Trial

This protocol outlines a typical field experiment to evaluate the efficacy of this compound as a fruit thinning agent in citrus.

Objective: To determine the optimal concentration and application time of this compound for fruit thinning in a specific citrus cultivar.

Materials:

-

Mature citrus trees of a uniform cultivar (e.g., 'Satsuma' mandarin)

-

This compound formulation

-

Spraying equipment (e.g., backpack sprayer or airblast sprayer)

-

Calipers for measuring fruit diameter

-

Marking tags

-

Data collection sheets

Methodology:

-

Experimental Design:

-

Select a block of uniform, healthy citrus trees.

-

Use a randomized complete block design with multiple single-tree replications per treatment.

-

-

Treatment Groups:

-

Include an untreated control group.

-

Establish several this compound concentration levels (e.g., 50, 100, 150, 200 ppm).

-

Consider different application timings based on fruitlet diameter (e.g., 5-7 mm, 8-10 mm, 11-13 mm).

-

-

Application:

-

Apply the this compound solutions as a foliar spray to the entire tree canopy until runoff.

-

Ensure thorough coverage of the foliage and young fruitlets.

-

Record environmental conditions (temperature, humidity, wind speed) at the time of application.

-

-

Data Collection:

-

Fruit Set: Before application, tag several representative branches on each tree and count the initial number of fruitlets. After the natural "June drop" period, recount the number of remaining fruits on the tagged branches to determine the final fruit set.

-

Fruit Drop: Collect and count the number of dropped fruitlets under each tree at regular intervals after application.

-

Fruit Size and Quality at Harvest: At commercial maturity, harvest all fruit from each tree. Measure the diameter and weight of a random sample of fruit (e.g., 100 fruits per tree). Analyze fruit quality parameters such as total soluble solids (TSS), titratable acidity (TA), and juice content.

-

Yield: Record the total yield (kg) per tree.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound concentration and application timing on fruit set, fruit size, quality, and yield.

-

Quantitative Data Summary

Due to the absence of specific initial studies in the public domain, a table summarizing quantitative data on this compound's auxin-like activity cannot be provided at this time. Should such data become available, it would be structured as follows:

Table 1: Hypothetical Dose-Response of this compound on Rice Root Elongation

| This compound Concentration (µM) | Mean Root Length (mm) ± SD | Inhibition (%) |

| 0 (Control) | 35.2 ± 2.1 | 0 |

| 0.01 | 33.8 ± 2.5 | 4.0 |

| 0.1 | 28.1 ± 1.9 | 20.2 |

| 1 | 17.6 ± 1.5 | 50.0 |

| 10 | 8.9 ± 1.1 | 74.7 |

| 100 | 4.2 ± 0.8 | 88.1 |

Table 2: Hypothetical Effects of this compound on Citrus Fruit Thinning

| Treatment | Application Timing (Fruit Diameter) | Fruit Set (%) | Mean Fruit Diameter at Harvest (mm) | Yield per Tree (kg) |

| Control | - | 45 | 62 | 55 |

| 100 ppm this compound | 5-7 mm | 30 | 75 | 48 |

| 150 ppm this compound | 5-7 mm | 22 | 82 | 42 |

| 100 ppm this compound | 8-10 mm | 38 | 68 | 52 |

| 150 ppm this compound | 8-10 mm | 32 | 73 | 50 |

Structure-Activity Relationship

This compound is an indazole derivative. The structure-activity relationships of indazole compounds concerning their auxin-like activity are an area of active research. For many synthetic auxins, specific structural features are required for biological activity, including a planar aromatic ring system and a carboxyl group or a group that can be readily converted to a carboxyl group. The ethyl ester group in this compound can likely be hydrolyzed in planta to the corresponding carboxylic acid, which is the active form that interacts with the auxin receptor.

Figure 3. Logical relationship of this compound's structure to its activity.

While this compound is utilized as a plant growth regulator with recognized auxin-like effects, there is a significant gap in the publicly available scientific literature regarding the initial, detailed studies that would provide specific quantitative data and experimental protocols. This whitepaper has outlined the presumed mechanism of action based on the current understanding of auxin biology and has provided standardized experimental protocols that could be used to characterize its activity. Further research and the publication of foundational studies are necessary to fully elucidate the specific molecular interactions and dose-dependent physiological effects of this compound. This would enable a more precise and effective application of this compound in agricultural and research settings.

A Technical Guide to the Structural Analysis of Ethychlozate and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Ethychlozate, a synthetic auxin plant growth regulator, and its principal metabolites. This document details the physicochemical properties of this compound, its metabolic pathways, and validated analytical methodologies for its identification and quantification.

Physicochemical Properties of this compound

This compound, known by trade names such as Figaron, is chemically identified as ethyl 5-chloro-1H-indazole-3-acetate[1][2][3][4]. Its primary function in agriculture is to thin out young fruit, thereby improving the quality of the final crop[2]. Understanding its fundamental properties is crucial for any analytical investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 27512-72-7 | |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | |

| Molecular Weight | 238.67 g/mol | |

| IUPAC Name | ethyl 2-(5-chloro-1H-indazol-3-yl)acetate | |

| Synonyms | Etychlozate, Figaron, IZAA, J 455 | |

| Melting Point | 77°C | |

| Boiling Point | 274°C at 760 mmHg |

| Appearance | Solid | |

Metabolism of this compound

The biotransformation of this compound in biological systems is a critical aspect of its toxicological and environmental assessment. The primary metabolic process identified in the literature is hydrolysis.

Primary Metabolic Pathway: Hydrolysis

The principal metabolic transformation of this compound (ECZ) is the hydrolysis of its ethyl ester group. This reaction is catalyzed by esterase enzymes, leading to the formation of its main metabolite, 5-chloro-1H-indazole-3-acetic acid, commonly referred to as this compound Acid (ECZA). This acidic metabolite is more polar than the parent compound, facilitating its eventual excretion in animals. Analytical methods for residue analysis often involve a forced hydrolysis step to convert all present this compound into ECZA, allowing for the determination of the total residue as a single analyte.

Hypothetical Metabolic Pathways

While hydrolysis is the only specifically documented pathway for this compound in the provided literature, pesticides typically undergo a range of Phase I and Phase II biotransformations. Based on the structure of this compound, other metabolic reactions can be hypothesized. These may include hydroxylation of the indazole ring or subsequent conjugation (e.g., glucuronidation) of the ECZA metabolite. The following diagram illustrates these potential pathways, which require experimental verification.

Analytical Methodologies

The structural analysis and quantification of this compound and its metabolite ECZA in various matrices, particularly agricultural commodities, rely on a robust analytical workflow. This involves efficient extraction, sample cleanup, and sensitive instrumental detection.

General Analytical Workflow

A typical workflow for the analysis of this compound residues is depicted below. The process begins with sample homogenization, followed by extraction and purification to remove interfering matrix components before instrumental analysis.

Experimental Protocol: HPLC with Fluorescence Detection (HPLC/FLD)

A validated method for the determination of total this compound residue (as ECZA) in agricultural products has been established using HPLC with a fluorescence detector.

Sample Preparation Protocol:

-

Homogenization: A representative sample (e.g., 20 g of mandarin) is homogenized.

-

Extraction: The sample is acidified and extracted with acetone.

-

Purification: The extract is purified through a liquid-liquid partition with dichloromethane.

-

Hydrolysis (Saponification): The solvent is evaporated, and the residue is treated with NaOH to hydrolyze any remaining this compound (ECZ) into this compound Acid (ECZA).

-

Final Cleanup: The resulting solution undergoes an ion-associated partition, including a hexane wash, to isolate the ECZA.

-

Reconstitution: The final extract is dissolved in a suitable solvent for HPLC analysis.

Instrumental Conditions: The instrumental analysis is performed using an HPLC system equipped with a fluorescence detector. The specific conditions are summarized in the table below.

Table 2: HPLC/FLD Instrumental Parameters

| Parameter | Specification |

|---|---|

| Instrument | Shiseido Nanospace SI-2 HPLC system or equivalent |

| Column | Capcell Pak C₁₈ (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile / Methanol / Water / Formic Acid (15/20/65/0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detector | Fluorescence Detector (FLD) |

| Excitation λ | 300 nm |

| Emission λ | 330 nm |

Quantitative Data Summary

The performance of the described HPLC/FLD method has been validated, yielding key quantitative metrics for its sensitivity and reliability in residue analysis.

Table 3: Method Performance and Regulatory Limits

| Parameter | Value | Details |

|---|---|---|

| Instrumental LOD | 0.5 ng | Limit of Detection for the instrument. |

| Instrumental LOQ | 2 ng | Limit of Quantitation for the instrument. |

| Method LOQ (MLOQ) | 0.02 mg/kg | Practical quantitation limit for the entire analytical method. |

| Average Recovery (Intra-day) | 82.0% - 105.2% | Accuracy of the method within a single day. |

| Average Recovery (Inter-day) | 81.7% - 102.8% | Accuracy of the method across different days. |

| MRL (Mandarin) | 1.0 mg/kg | Maximum Residue Limit in mandarin (Korea Food Code, 2013). |

| MRL (Other Crops) | 0.05 mg/kg | Maximum Residue Limit in other agricultural commodities. |

Advanced Analytical Techniques

For the identification of unknown metabolites, such as the hypothetical structures proposed in Section 2.2, more advanced analytical techniques are indispensable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): These techniques are powerful tools for the structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental compositions for both parent compounds and their transformation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for compounds that are volatile or can be made volatile through derivatization. It provides excellent chromatographic separation and definitive mass spectral data for structural confirmation.

The use of these methods could confirm the presence of hydroxylated or conjugated metabolites of this compound and provide a more complete picture of its biotransformation.

References

- 1. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative aspects of pesticide metabolism in plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 27512-72-7 | LGC Standards [lgcstandards.com]

Early Investigations into the Physiological Effects of Ethychlozate: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate, chemically known as ethyl 5-chloro-1H-indazole-3-acetate, is a plant growth regulator recognized for its significant auxin-like activity. Developed initially by Nissan Chemical Industries in Japan under the trade name Figaron, it has been utilized primarily in horticulture to manage fruit load and enhance fruit quality, particularly in citrus varieties like the Satsuma mandarin. Early research, predominantly from the 1980s, laid the groundwork for understanding its physiological and toxicological profile. This technical guide synthesizes the findings from these initial investigations, providing detailed insights into its mechanism of action, experimental validation, and toxicological evaluation.

Physiological Effects and Mechanism of Action

This compound's primary physiological effects stem from its function as a synthetic auxin, a class of plant hormones that regulate various aspects of growth and development. Its application leads to two principal outcomes: fruit thinning and improvement of fruit quality.

Auxin-Like Activity and Ethylene Production:

This compound mimics the effects of natural auxins, such as indole-3-acetic acid (IAA). A key consequence of supraoptimal auxin levels in plant tissues is the stimulation of ethylene biosynthesis. This is a well-established interaction between the two phytohormones. The proposed mechanism involves the upregulation of enzymes in the ethylene biosynthesis pathway, namely ACC synthase (ACS) and ACC oxidase (ACO). While early studies did not elucidate the specific gene expression changes, the observed physiological responses, such as fruit abscission, are consistent with elevated ethylene levels.

-

Fruit Thinning: The application of this compound during the early stages of fruit development induces the shedding of excess young fruit. This thinning effect is attributed to the stimulated production of ethylene, which promotes the formation of an abscission layer at the base of the fruit pedicel. By reducing the number of fruits, the remaining fruits have access to a greater share of the plant's resources, leading to an increase in size and more uniform development.

-

Improvement of Fruit Quality: Beyond fruit thinning, this compound has been shown to enhance the quality of mature fruits. This is achieved through several physiological modifications, including an increase in soluble solids (sugars) and a decrease in organic acid content, resulting in a higher sugar-to-acid ratio and improved taste. Additionally, it can promote earlier and more uniform fruit coloration. These effects are likely a combination of the reduced fruit load and direct hormonal influences on fruit metabolism and ripening processes.

-

Root System Effects: Research has also indicated that this compound can influence root development. Bioassay experiments on rice seedlings have demonstrated an inhibitory effect on root elongation. However, in mature plants, it is suggested that this compound, being readily translocated to the roots, can enhance root activity, leading to improved water and nutrient uptake, which in turn contributes to better fruit quality.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data from early investigations into the effects of this compound on various crops.

Table 1: Effects of this compound on Citrus Fruit Quality

| Citrus Variety | Treatment | Change in Soluble Solids (%) | Change in Citric Acid (%) | Change in Solid-Acid Ratio (%) |

| Wenzhou Satsuma Mandarin | This compound | +12.5 | -10.0 | +25 |

| Navel Orange | This compound | +15.8 | -17.6 | +38 |

Table 2: Effects of this compound on Watermelon

| Parameter | Treatment | Observation |

| Maturity | 0.005% - 0.01% this compound | Matures approximately 7 days earlier |

| Sugar Content | 0.005% - 0.01% this compound | Increased by 10% - 20% |

| Yield | 0.005% - 0.01% this compound | Increased by approximately 10% |

Experimental Protocols

Detailed experimental protocols from the early research are often not fully documented in secondary sources. However, based on available information and standard practices of the time, the following methodologies were likely employed.

1. Plant Growth Regulation Bioassay (Rice Seedling Root Elongation)

-

Objective: To assess the auxin-like activity of this compound by measuring its effect on root growth inhibition.

-

Plant Material: Rice (Oryza sativa) seedlings.

-

Methodology:

-

Rice seeds were surface-sterilized and germinated in the dark on moist filter paper in petri dishes.

-

Once the radicles reached a specified length (e.g., 2-3 mm), seedlings were transferred to petri dishes containing filter paper moistened with a range of this compound concentrations. A control group was treated with the solvent carrier alone.

-

The petri dishes were incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours).

-

The length of the primary root of each seedling was measured.

-

The percentage of root growth inhibition relative to the control was calculated for each concentration.

-

2. Determination of Fruit Quality Parameters (Citrus)

-

Objective: To quantify the changes in sugar and acid content of citrus fruits following this compound treatment.

-

Sample Preparation: Juice was extracted from a representative sample of harvested fruits from both treated and control groups.

-

Soluble Solids Content (Brix): Measured using a refractometer. A few drops of juice were placed on the prism of the refractometer, and the reading was taken as degrees Brix, which approximates the percentage of soluble solids.

-

Titratable Acidity (Citric Acid Content):

-

A known volume of fruit juice was diluted with distilled water.

-

The diluted juice was titrated with a standardized solution of sodium hydroxide (NaOH) to a specific pH endpoint (e.g., pH 8.2), using a pH meter or a colorimetric indicator such as phenolphthalein.

-

The volume of NaOH used was recorded, and the citric acid content was calculated based on the stoichiometry of the reaction.

-

3. Residue Analysis in Plant Tissues (HPLC/FLD)

-

Objective: To determine the concentration of this compound and its primary metabolite, 5-chloro-3(1H)-indazolylacetic acid (ECZA), in plant tissues.

-

Extraction:

-

A homogenized sample of the plant material was acidified and extracted with acetone.

-

The extract was then partitioned with dichloromethane.

-

-

Hydrolysis and Cleanup:

-

The this compound in the extract was hydrolyzed to ECZA using a potassium hydroxide solution.

-

The resulting solution underwent an ion-associated partition with hexane washing for cleanup.

-

-

Quantification:

-

The final extract was analyzed using High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC/FLD).

-

Quantification was based on a calibration curve generated from standards of ECZA.

-

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound's physiological effects.

Ethychlozate: A Technical Guide to Potential Applications Beyond Citrus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethychlozate, a synthetic auxin-like plant growth regulator, has historically been utilized primarily within the citrus industry for fruit thinning and quality enhancement. This technical guide explores the potential applications of this compound beyond its conventional use, delving into its mode of action and documented effects on a variety of non-citrus crops. Drawing upon available scientific literature and patent filings, this document summarizes anecdotal and experimental data on its efficacy in promoting ripening, increasing sugar content, inducing flowering, and enhancing yield in crops such as watermelon, grapes, and potatoes. Detailed experimental protocols for residue analysis are provided, alongside visualizations of the proposed signaling pathways, to furnish researchers and drug development professionals with a comprehensive resource for future investigations into the broader agricultural and potential pharmaceutical applications of this compound.

Introduction

This compound, chemically known as ethyl 5-chloro-1H-indazole-3-acetate, is a plant growth regulator recognized for its auxin-like properties.[1] While its application has been predominantly focused on citrus cultivation, particularly for thinning young fruit and improving coloration and quality, emerging evidence suggests a broader spectrum of activity in other agricultural contexts.[2] This guide aims to consolidate the existing knowledge on this compound's effects on non-citrus plants and to provide a technical framework for further research and development.

Mode of Action

This compound exhibits a mode of action characteristic of synthetic auxins. It is believed to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby influencing various growth and developmental processes. The primary mechanism involves binding to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding facilitates the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[3][4]

A key feature of this compound's activity is its stimulation of ethylene biosynthesis.[2] This dual action—mimicking auxin and promoting ethylene production—underpins its diverse physiological effects, from fruit ripening to flower induction.

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, based on the canonical auxin signaling pathway.

Potential Applications in Non-Citrus Crops

Anecdotal evidence and preliminary trial data suggest that this compound may have beneficial effects on a range of non-citrus crops. The following sections summarize these potential applications. It is important to note that much of this information is not yet substantiated by extensive, peer-reviewed research and should be considered as a basis for further investigation.

Watermelon (Citrullus lanatus)

Reports suggest that this compound can accelerate ripening and increase the sugar content of watermelon. This is likely due to the stimulation of ethylene, a key hormone in fruit maturation.

Table 1: Reported Effects of this compound on Watermelon

| Parameter | Reported Effect | Putative Mechanism |

| Ripening Time | Accelerated | Ethylene Biosynthesis Stimulation |

| Total Soluble Solids (°Brix) | Increased | Enhanced sugar accumulation |

| Yield | Potential Increase | Hormonal regulation of fruit development |

Grapes (Vitis vinifera)

In grapes, synthetic auxins have been shown to influence berry development, ripening, and the accumulation of secondary metabolites like anthocyanins, which are responsible for color. While specific data for this compound is limited, its auxin-like properties suggest potential for similar effects.

Table 2: Potential Effects of this compound on Grapes (Inferred from Synthetic Auxin Studies)

| Parameter | Potential Effect | Putative Mechanism |

| Ripening Onset | Delayed | Inhibition of cell wall degradation |

| Berry Size | Increased | Promotion of cell division and expansion |

| Soluble Solids (°Brix) | Variable | Altered sugar metabolism and transport |

| Anthocyanin Content | Potentially Increased | Regulation of flavonoid biosynthesis pathway |

Potato (Solanum tuberosum)

The application of plant growth regulators in potato cultivation can influence tuberization, tuber size, and overall yield. Auxins play a role in root development, which is critical for tuber formation.

Table 3: Potential Effects of this compound on Potato

| Parameter | Potential Effect | Putative Mechanism |

| Tuber Yield | Increased | Promotion of tuber initiation and growth |

| Tuber Size Distribution | Altered | Hormonal influence on tuber development |

| Tuber Set | Potentially Increased | Stimulation of root and stolon growth |

Experimental Protocols

Residue Analysis of this compound in Agricultural Commodities

The following protocol is adapted from a validated method for the determination of this compound residues in various crops, including potatoes and soybeans. This compound is rapidly hydrolyzed to its acidic metabolite, this compound acid (ECZA), in the environment and within plant tissues. Therefore, the analytical method targets the detection of ECZA.

Objective: To quantify the residue of this compound (as its metabolite ECZA) in plant matrices using High-Performance Liquid Chromatography (HPLC) with a Fluorescence Detector (FLD).

Materials:

-

Homogenized sample material (e.g., potato tubers, soybean seeds)

-

Acetone

-

6 N Hydrochloric acid (HCl)

-

2% Potassium dihydrogen phosphate (KH₂PO₄) solution

-

Concentrated HCl

-

4 N Potassium hydroxide (KOH) solution

-

n-Hexane

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Acetonitrile, Methanol, Formic acid (HPLC grade)

-

This compound analytical standard

-

HPLC system with FLD

-

Capcell Pak C₁₈ column (or equivalent)

Procedure:

-

Extraction and Partitioning:

-

Weigh 25 g of the homogenized sample into a 500 mL beaker.

-

Add 1 mL of 6 N HCl and 80 mL of acetone. Shake for 2 minutes at 300 rpm.

-

Vacuum filter the extract into a 250 mL beaker.

-

Add 40 mL of 2% KH₂PO₄ solution and adjust the pH to <2 with concentrated HCl.

-

-

Liquid-Liquid Partitioning:

-

Transfer the acidified extract to a separatory funnel.

-

Partition twice with 50 mL of dichloromethane.

-

Combine the dichloromethane layers and pass through anhydrous sodium sulfate to remove water.

-

Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

-

-

Clean-up:

-

Redissolve the residue in 10 mL of dichloromethane.

-

Perform a liquid-liquid cleanup by partitioning with a pH-adjusted aqueous phase to remove interferences.

-

Adjust the aqueous phase to pH >8.0 with 4 N KOH.

-

Wash with n-hexane to remove non-polar interferences.

-

Re-acidify the aqueous phase to pH <2.0 with concentrated HCl.

-

Extract the analyte back into dichloromethane.

-

Evaporate the final dichloromethane extract to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC-FLD Analysis:

-

Column: Capcell Pak C₁₈ (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/Methanol/Water/Formic acid (15/20/65/0.1, v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Detection: Excitation at 300 nm, Emission at 330 nm

-

Workflow Diagram:

Future Research Directions

The potential for this compound to be repurposed for a variety of non-citrus crops is evident, though largely underexplored. Future research should focus on several key areas:

-

Dose-Response Studies: Systematic field trials are needed to determine the optimal application rates and timing for this compound on target crops like watermelon, grapes, and potatoes to maximize desired effects while minimizing potential phytotoxicity.

-

Quantitative Analysis: Rigorous quantification of the effects on yield, fruit quality parameters (e.g., soluble solids, titratable acidity, anthocyanin content), and maturation time is essential.

-

Molecular Mechanism: Further studies are required to elucidate the specific interactions of this compound with auxin receptors and to identify the downstream genes and pathways that are regulated.

-